(S)-2-ethylpiperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

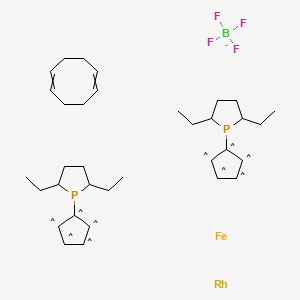

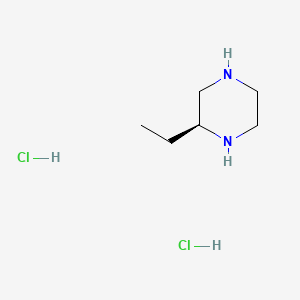

“(S)-2-ethylpiperazine dihydrochloride” is a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds1. The “dihydrochloride” part of the name suggests that it is a salt formed with hydrochloric acid2. However, specific information about “(S)-2-ethylpiperazine dihydrochloride” is not readily available in the literature.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of a suitable starting material with a source of nitrogen1. However, the specific synthesis pathway for “(S)-2-ethylpiperazine dihydrochloride” is not detailed in the available literature.

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography3. However, specific structural data for “(S)-2-ethylpiperazine dihydrochloride” is not available in the literature.

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions due to the presence of the piperazine ring1. However, the specific chemical reactions involving “(S)-2-ethylpiperazine dihydrochloride” are not detailed in the available literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using a variety of analytical techniques5. However, specific physical and chemical properties of “(S)-2-ethylpiperazine dihydrochloride” are not available in the literature.Applications De Recherche Scientifique

Piperazine compounds, including “(S)-2-ethylpiperazine dihydrochloride”, are often found in drugs or bioactive molecules . Their widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .

-

Medicinal Chemistry

- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

- The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

-

Synthetic Chemistry

- Piperazine is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .

- Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds require special handling and storage conditions to prevent degradation or hazardous reactions6. However, specific safety and hazard information for “(S)-2-ethylpiperazine dihydrochloride” is not available in the literature.

Orientations Futures

The future directions for research on a compound depend on its known properties and potential applications. For example, piperazine derivatives are of interest in the development of new pharmaceuticals1. However, specific future directions for research on “(S)-2-ethylpiperazine dihydrochloride” are not detailed in the available literature.

Propriétés

IUPAC Name |

(2S)-2-ethylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKAKBROIJTVJI-ILKKLZGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679631 |

Source

|

| Record name | (2S)-2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-ethylpiperazine dihydrochloride | |

CAS RN |

128427-05-4 |

Source

|

| Record name | (2S)-2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)

![3-[Dimethyl(3-trimethoxysilylpropyl)azaniumyl]propane-1-sulfonate](/img/structure/B599507.png)